N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide
Description
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N,3-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-6-5-11-4-3-7(6)12(9,10)8-2/h6-8H,3-5H2,1-2H3 |
InChI Key |
MBYQSQIVRXHRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Prins Cyclization for Ring Formation
The Prins cyclization is a robust method for constructing tetrahydropyran rings. In this approach, 3-methylpent-4-en-1-ol reacts with formaldehyde under acidic conditions (e.g., BF₃·OEt₂ or H₂SO₄) to yield 3-methyltetrahydropyran-4-ol . This intermediate is subsequently oxidized to 3-methyltetrahydropyran-4-one using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
Key Reaction Conditions
Reductive Amination of 3-Methyltetrahydropyran-4-one
The ketone intermediate undergoes reductive amination to introduce the amine group. Ammonium acetate serves as the nitrogen source, while sodium cyanoborohydride selectively reduces the imine intermediate in methanol.
Procedure
- Dissolve 3-methyltetrahydropyran-4-one (1.0 equiv) and ammonium acetate (2.0 equiv) in methanol.
- Add NaBH₃CN (1.5 equiv) at 0°C.
- Stir at 25°C for 12 hours.
- Quench with H₂O, extract with CH₂Cl₂, and purify via silica chromatography.
Sulfonylation of 3-Methyltetrahydropyran-4-amine
The final step involves reacting the amine with methylsulfonyl chloride to form the sulfonamide. This reaction proceeds under Schotten-Baumann conditions, where a base (e.g., pyridine) neutralizes HCl byproducts.
Optimized Protocol
- Dissolve 3-methyltetrahydropyran-4-amine (1.0 equiv) in dry CH₂Cl₂ under N₂.
- Add pyridine (2.0 equiv) and cool to 0°C.
- Introduce methylsulfonyl chloride (1.1 equiv) dropwise.
- Stir at 25°C for 4 hours.
- Wash with 1M HCl, NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Alternative Pathways and Modifications
Direct Sulfonylation of Tetrahydropyran-4-one Derivatives
An alternative route involves introducing the sulfonamide group before reductive amination. For example, 3-methyltetrahydropyran-4-one is converted to its oxime, which is then reduced to the amine and sulfonylated in situ. This method avoids isolating the amine intermediate but requires stringent control over reaction conditions.
Ring-Closing Metathesis (RCM) Approaches
Advanced strategies employ Grubbs catalysts to form the tetrahydropyran ring from diene precursors. For instance, 3-methyl-4-penten-1-ol undergoes RCM to yield the cyclic ether, which is subsequently functionalized. However, this method is less cost-effective for large-scale synthesis.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Prins Cyclization | High regioselectivity; scalable | Requires acidic conditions |
| Reductive Amination | Mild conditions; high purity | Moderate yields |
| Direct Sulfonylation | Fewer steps | Risk of over-sulfonylation |
Industrial-Scale Considerations
For commercial production, the Prins cyclization route is favored due to its scalability. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide is utilized as a pharmaceutical intermediate in the synthesis of several important drugs. Notably, it plays a role in the preparation of Venetoclax, a drug used to treat chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) . Its structure allows for the modification necessary to enhance the efficacy and selectivity of various therapeutic agents.
Inhibition of Kinases
This compound has also been identified as a reagent in synthesizing inhibitors for key kinases such as Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2) . These kinases are critical in various signaling pathways associated with cancer and autoimmune diseases, making this compound valuable in developing targeted therapies.
Synthetic Chemistry
Synthesis Methodology
The synthesis of this compound involves reactions with other chemical entities to form complex structures. For instance, it can be synthesized through the reaction of tetrahydro-2H-pyran derivatives with sulfonamides under specific conditions . The ability to create diverse derivatives from this compound enhances its utility in synthetic organic chemistry.
Environmental Science
Pollutant Removal
Recent studies have explored the potential of this compound derivatives in environmental applications, particularly in wastewater treatment. Compounds similar to this sulfonamide have shown promise in removing pharmaceuticals from water systems . Their structural properties may facilitate interactions with pollutants, aiding in their adsorption and subsequent removal from aqueous environments.
Case Study 1: Venetoclax Synthesis
A detailed examination of the synthesis of Venetoclax highlights the role of this compound as an intermediate. The process involves multiple steps where this compound contributes to forming critical structural components necessary for the drug's activity against CLL .
Case Study 2: Kinase Inhibition
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on BTK and PI3K. These findings suggest that modifications to this compound can lead to potent inhibitors with therapeutic potential against various malignancies .
Mechanism of Action
The mechanism of action of N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.
Comparison with Similar Compounds
N,3-Dimethyltetrahydro-2H-pyran-4-sulfonamide
- Core structure : Tetrahydro-2H-pyran ring.
- Key substituents :
- Sulfonamide group at position 4 (N-methylated).
- Methyl group at position 3.
- Properties : Polar sulfonamide enhances water solubility; THP ring improves conformational stability.
Dimethyl [(2R,3S,4S)-2,6-dimethyl-3-nitro-4-phenyl-3,4-dihydro-2H-pyran-5-yl]phosphonate ()
- Core structure : Partially saturated pyran ring with nitro and phenyl groups.
- Key substituents: Phosphonate ester at position 4. Nitro (-NO₂) and phenyl groups at positions 3 and 4.
- Properties : Phosphonate introduces acidity (pKa ~1–3); nitro and phenyl groups increase lipophilicity.
3-(Phenylsulfonyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide ()
- Core structure : THP ring with a propanamide-linked pyridine group.
- Key substituents :
- Phenylsulfonyl group.
- Pyridin-3-ylmethyl moiety.
- Properties : Sulfonyl group confers rigidity; pyridine enhances binding to biological targets (e.g., kinases).
Spectroscopic and Physicochemical Properties
Biological Activity
N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a tetrahydropyran ring with a sulfonamide group, which is crucial for its biological activity. The presence of the sulfonamide moiety is known to influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyran derivatives have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 0.5 |
| Mycalamide A | P388 (murine leukemia) | 0.4 |
| Theopederin D | P388 (murine leukemia) | 1.0 |
These results suggest that this compound could possess similar cytotoxic effects as observed in other compounds within the same chemical family .
The mechanism of action for this compound likely involves the inhibition of protein synthesis. Analogous compounds have been shown to bind to the 60S ribosomal subunit, effectively blocking translation in eukaryotic cells. This action is critical in exerting their cytotoxic effects against cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies of related compounds reveal that modifications to the tetrahydropyran ring and sulfonamide group significantly affect biological activity. For example:
- Methylation at specific positions has been shown to enhance potency.
- Hydrogenation of double bonds within the structure can either increase or decrease activity depending on the specific isomer formed.
Table 1 summarizes key findings from SAR studies:
| Modification | Effect on Activity |
|---|---|
| Methylation at C17 and C18 | Increased potency |
| Hydrogenation at C3 | Reduced potency |
| Hydroxyl substitution at C6 | Decreased activity by 20-40x |
These findings underscore the importance of specific functional groups in modulating the biological effects of these compounds .
Case Studies
- Anticancer Activity in HeLa Cells : A study demonstrated that this compound exhibited an IC50 value of 0.5 µM against HeLa cells, indicating potent anticancer properties.
- Inhibition of Protein Synthesis : Further investigations revealed that this compound inhibits protein synthesis by binding to ribosomal RNA components, similar to other sulfonamides and pyrans. This was evidenced by decreased protein levels in treated cell lines compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
